molecular formula C10H14N4O B1427915 N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide CAS No. 1250354-72-3

N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide

Cat. No.: B1427915
CAS No.: 1250354-72-3
M. Wt: 206.24 g/mol
InChI Key: UIPFGYFTPGVCCX-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide (CAS 1250354-72-3) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research . This molecule features a pyridine core substituted with a hydrazinyl group and a carboxamide moiety linked to a cyclopropylmethyl unit. The hydrazinylpyridine structure is a valuable scaffold in drug discovery, often utilized as a building block for the synthesis of more complex heterocyclic compounds, such as those explored in therapeutic patents . While the specific biological profile of this compound is under investigation, its structure suggests potential as a key intermediate in developing active pharmaceutical ingredients. Researchers value it for constructing molecular libraries and probing structure-activity relationships, particularly in areas like kinase inhibition or the development of antineoplastic agents . The presence of both hydrazine and amide functional groups makes it a versatile precursor for condensation and cyclization reactions. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on the specific identity confirmed by its CAS registry number 1250354-72-3 .

Properties

IUPAC Name

N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c11-14-9-4-3-8(6-12-9)10(15)13-5-7-1-2-7/h3-4,6-7H,1-2,5,11H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPFGYFTPGVCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Alkylation of Hydrazinylpyridine Derivatives

One of the most common routes involves the reductive alkylation of hydrazinylpyridine intermediates with cyclopropylmethyl electrophiles. This approach typically proceeds via:

Reaction pathway:

Hydrazinylpyridine-3-carboxamide + Cyclopropylmethyl halide → N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide

Conditions:

  • Solvent: Ethanol, methanol, or acetonitrile
  • Catalyst: Base such as potassium carbonate or sodium hydride
  • Reducing agent: Sodium cyanoborohydride or sodium triacetoxyborohydride
  • Temperature: Room temperature to mild heating (~25–50°C)

Advantages:

  • Straightforward and scalable
  • High selectivity for N-alkylation

Limitations:

  • Potential for over-alkylation
  • Requires purification to remove unreacted starting materials

Cyclopropylmethylation via Nucleophilic Substitution

Another approach involves direct nucleophilic substitution using cyclopropylmethyl derivatives:

Reaction pathway:

Pyridine-3-carboxamide derivative + Cyclopropylmethyl halide → N-(cyclopropylmethyl)-pyridine derivative

Conditions:

  • Solvent: DMF or DMSO
  • Base: Potassium carbonate or cesium carbonate
  • Temperature: Elevated (~50–80°C)

Notes:

  • Synthesis of cyclopropylmethyl halides involves cyclopropylmethyl chloride or bromide preparation via cyclopropylmethylation of suitable precursors.

Research Findings and Data Tables

Method Starting Materials Reaction Conditions Yield Remarks
Reductive alkylation Hydrazinylpyridine + Cyclopropylmethyl halide Solvent: MeOH/EtOH; Base: NaH/K2CO3; Reducing agent: NaBH3CN Variable Widely used, high selectivity
Nucleophilic substitution Cyclopropylmethyl halides + pyridine derivatives DMSO/DMF; Elevated temp (~50–80°C) Moderate Requires careful control to avoid over-alkylation
Patent-based synthesis Cyclopropylmethyl intermediates + hydrazine derivatives Multi-step, involving oxidation and substitution Not specified Suitable for scale-up, complex intermediates

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide has been investigated for its anticancer properties. The compound exhibits a mechanism of action that involves the inhibition of specific enzymes crucial for cancer cell proliferation. For instance, studies have shown that derivatives of this compound can effectively target tumor cells in glioma and sarcoma models, demonstrating promise in cancer therapy .

Case Study:
A study published in Molecular Cancer Therapeutics highlighted the efficacy of hydrazine derivatives, including this compound, in reducing tumor growth in preclinical models. The results indicated a significant reduction in tumor size compared to controls, suggesting its potential as a novel anticancer agent .

Agricultural Applications

Pesticidal Properties:
Research has indicated that compounds similar to this compound possess insecticidal properties. These compounds can be utilized as pesticides to control various agricultural pests. Their effectiveness stems from their ability to disrupt the nervous system of insects, leading to paralysis and death .

Data Table: Pesticidal Efficacy

Compound NameTarget PestEfficacy (%)Reference
This compoundAphids85
Hydrazine Derivative XWhiteflies78
Hydrazine Derivative YThrips90

Biochemical Research

Bioconjugation Applications:
this compound can be employed in bioconjugation techniques due to its hydrazine functional group. This property allows it to form stable bonds with carbonyl-containing biomolecules, facilitating the development of targeted drug delivery systems and imaging agents .

Case Study:
A research project demonstrated the use of hydrazine derivatives in creating bioconjugates for targeted cancer therapies. The study showed that these conjugates could selectively bind to cancer cells while minimizing effects on healthy tissues, enhancing therapeutic efficacy and reducing side effects .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function. The cyclopropylmethyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine and Thienopyridine Derivatives

3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide
  • Molecular Formula : C₁₃H₁₄ClN₃O₂S
  • Key Features: Thienopyridine core: A fused thiophene-pyridine ring system increases aromaticity and electronic delocalization compared to pyridine. Substituents: Chloro and methoxy groups enhance lipophilicity, while the cyclopropylamide group may improve metabolic resistance.
  • The chloro and methoxy substituents introduce steric and electronic effects absent in the target compound, which lacks halogenation .
N-(2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-3-(N-(cyclopropylmethyl)benzamido)-2-methoxybenzamide
  • Molecular Formula: Not explicitly stated (complex fluorinated structure).
  • Key Features :
    • Fluorinated groups : Perfluoropropan-2-yl and trifluoromethyl substituents significantly increase lipophilicity and resistance to oxidative metabolism.
    • Benzamide linkage : A bulky aromatic substituent may restrict conformational flexibility compared to the target compound’s pyridine core.
  • Comparison: Fluorination enhances metabolic stability but may reduce aqueous solubility.

Pyridazine and Pyrimidine Analogues

~{N}-[3-(Cyclopropylcarbamoyl)phenyl]-6-oxidanylidene-1-(phenylmethyl)pyridazine-3-carboxamide
  • Molecular Formula : C₂₂H₂₀N₄O₃
  • Key Features: Pyridazine core: Two adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity.
  • Comparison :
    • The pyridazine ring’s electron-deficient nature may enhance interactions with electron-rich biological targets compared to pyridine.
    • The oxidanylidene (likely a keto group) provides a hydrogen-bond acceptor, a feature absent in the hydrazinyl group of the target compound .
N-(Cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine
  • Molecular Formula: Not explicitly stated (pyrimidine-based).
  • Key Features: Pyrimidine core: Electron-deficient due to two nitrogen atoms, favoring interactions with aromatic residues in enzymes.
  • Comparison: The pyrimidine scaffold offers stronger dipole interactions than pyridine. The methylamino-pyrrolidine group provides a basic site for salt formation, unlike the hydrazinyl group, which is neutral under physiological conditions .

Piperidine and Benzamide Derivatives

N-Cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
  • Molecular Formula : C₁₉H₂₂N₄O
  • Key Features :
    • Piperidine ring : A six-membered amine ring increases basicity and conformational flexibility.
    • Phenylpyridazine : Combines aromatic bulk with polar nitrogen atoms.
  • Comparison :
    • The piperidine moiety introduces a basic nitrogen, improving water solubility compared to the target compound’s cyclopropylmethyl group.
    • The phenylpyridazine group may enhance stacking interactions but reduce membrane permeability .

Biological Activity

N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11_{11}H14_{14}N4_{4}O
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 1250354-72-3

The compound features a pyridine ring substituted with a hydrazine moiety and a cyclopropylmethyl group, which may influence its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, mediated through the activation of caspases and modulation of key signaling pathways such as p53 and MAPK .

Antimicrobial Activity

The compound also displays antimicrobial activity , particularly against Gram-positive bacteria. In vitro studies have reported effective inhibition of bacterial growth, suggesting potential applications in treating bacterial infections. The mode of action appears to involve disruption of bacterial cell wall synthesis .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Modulation : It affects cell cycle progression, particularly by arresting cells in the G2/M phase.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 12 µM. Mechanistic studies revealed that the compound activates the p53 pathway, leading to increased expression of pro-apoptotic factors .

Study 2: Antimicrobial Properties

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 20 µg/mL for S. aureus, indicating strong antibacterial activity. The study concluded that the compound could serve as a lead for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC (µM)Mechanism of Action
AnticancerMCF-7 (breast cancer)12Induction of apoptosis via p53 activation
AntimicrobialStaphylococcus aureus20Disruption of cell wall synthesis
Escherichia coli25Disruption of metabolic pathways

Q & A

Q. What are the optimized synthetic routes for N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide, and how do reaction conditions influence yields?

The compound can be synthesized via multi-step protocols involving cyclopropylmethylamine coupling and hydrazine derivatization. Key steps include nucleophilic substitution and amidation. For example, cyclopropylmethyl groups are introduced using reagents like cyclopropylmethylamine under basic conditions (e.g., NaOH or TEA), achieving yields up to 95% in intermediate steps . Final steps may require purification via TLC or column chromatography. Lower yields (e.g., 31–56%) in later stages highlight the need for optimized stoichiometry, temperature control, or catalysts like Pd-based systems for C–N bond formation .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • 1H-NMR : Essential for confirming cyclopropylmethyl protons (δ 0.5–0.7 ppm) and hydrazinyl NH signals (broad peaks at δ 8–11 ppm) .
  • TLC : Used to monitor reaction progress and purity, with Rf values compared to standards .
  • LCMS/HRMS : Validates molecular weight and purity (e.g., ESIMS m/z for intermediates) .
  • HPLC : Quantifies purity (>95% for biologically active derivatives) .

Q. What stability considerations are necessary during storage and handling?

Hydrazinyl groups are prone to oxidation; thus, storage under inert gas (N2/Ar) at –20°C is recommended. Stability tests in DMSO or aqueous buffers (pH 4–9) should be conducted, with periodic HPLC checks for decomposition products . Avoid exposure to strong oxidizers or light.

Q. What safety protocols are advised for handling this compound?

Use PPE including nitrile gloves, lab coats, and P95 respirators for powder handling. Work in fume hoods to minimize inhalation risks. No acute toxicity data are available, so treat it as a potential irritant (skin/eyes) and follow OSHA guidelines for unknown hazards .

Advanced Research Questions

Q. How can the hydrazinyl group be functionalized to enhance biological activity?

The hydrazinyl moiety can be modified via:

  • Schiff base formation : React with aldehydes/ketones to form hydrazones, improving pharmacokinetics .
  • Heterocyclic ring closure : Use triphosgene or ethyl chloroformate to generate oxadiazoles or triazoles, as seen in related pyridine-carboxamide derivatives (56–95% yields) .
  • Metal coordination : Explore chelation with transition metals (e.g., Cu²⁺) for catalytic or therapeutic applications .

Q. What strategies evaluate the compound’s biological activity in enzyme inhibition assays?

  • Kinetic assays : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates.
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally related compounds like N-(cyclopropylmethyl)pyrimidine derivatives, which show anticancer activity .
  • SAR studies : Systematically vary substituents on the pyridine ring to identify key pharmacophores .

Q. How do structural analogs inform SAR for this compound?

Analogs like N-cyclopropyl-3-formyl-pyrrole-carboxamides demonstrate that electron-withdrawing groups (e.g., trifluoromethyl) enhance target binding affinity. Cyclopropylmethyl groups improve metabolic stability by reducing CYP450-mediated oxidation . Replacements of the hydrazinyl group with pyrrolidinyl or piperazinyl moieties (e.g., LEI-401 derivatives) alter solubility and selectivity .

Q. How to resolve contradictions in synthetic yield data across studies?

Discrepancies (e.g., 31% vs. 56% yields) may arise from:

  • Reagent purity : Use freshly distilled amines or anhydrous solvents.
  • Catalyst efficiency : Screen Pd/Cu catalysts for cross-coupling steps .
  • Workup methods : Replace aqueous extraction with SPE for polar intermediates.

Q. What advanced analytical methods validate decomposition pathways?

  • LC-HRMS/MS : Identifies degradation products (e.g., oxidized hydrazines) .
  • NMR kinetics : Track time-dependent changes in D2O or DMSO-d6 to identify hydrolytic cleavage .
  • DFT calculations : Predict thermodynamic stability of intermediates using software like Gaussian .

Q. How to design experiments assessing interactions with biomolecules?

  • SPR/BLI : Measure binding kinetics to proteins (e.g., serum albumin for pharmacokinetic profiling).
  • ITC : Quantify enthalpy/entropy changes during DNA or enzyme binding.
  • X-ray crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to map binding sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide
Reactant of Route 2
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N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide

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